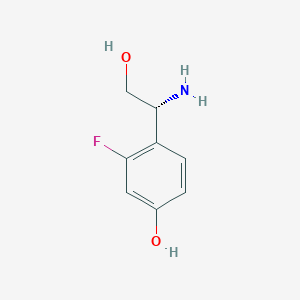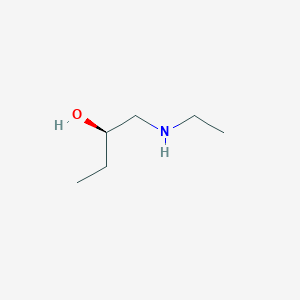
(2R)-1-(ethylamino)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(ethylamino)butan-2-ol is an organic compound with the molecular formula C6H15NO It is a chiral secondary alcohol with an ethylamino group attached to the second carbon of the butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(ethylamino)butan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-1-(ethylamino)butan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method offers a scalable and efficient route for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(ethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (2R)-1-(ethylamino)butan-2-one, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane, (2R)-1-(ethylamino)butane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: (2R)-1-(ethylamino)butan-2-one.
Reduction: (2R)-1-(ethylamino)butane.
Substitution: (2R)-1-(ethylamino)butyl chloride or bromide.
Scientific Research Applications
(2R)-1-(ethylamino)butan-2-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme-catalyzed reactions.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs with analgesic or anti-inflammatory properties.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2R)-1-(ethylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. The ethylamino group can form ionic or hydrogen bonds with active sites of enzymes, influencing their activity and function. The compound’s chiral nature also allows it to exhibit enantioselective interactions, which can be crucial in biological systems.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(ethylamino)butan-2-ol: The enantiomer of (2R)-1-(ethylamino)butan-2-ol, with similar chemical properties but different biological activity due to its opposite chirality.
(2R)-butan-2-ol: A structurally similar compound lacking the ethylamino group, used as a solvent and intermediate in organic synthesis.
(2R)-1-amino-2-butanol: A related compound with an amino group instead of an ethylamino group, used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
This compound is unique due to its combination of a chiral secondary alcohol and an ethylamino group, which imparts distinct chemical reactivity and biological activity. Its ability to participate in enantioselective interactions makes it valuable in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2R)-1-(ethylamino)butan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-3-6(8)5-7-4-2/h6-8H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
JRLAKNMVEGRRGK-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](CNCC)O |
Canonical SMILES |
CCC(CNCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


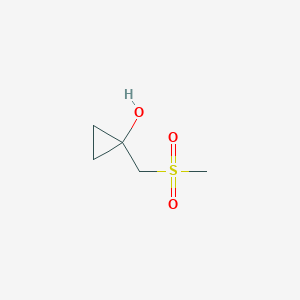
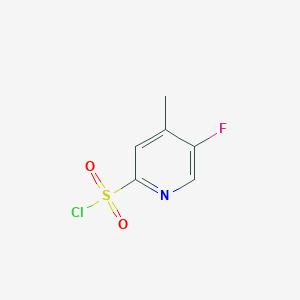
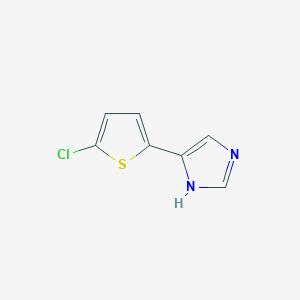
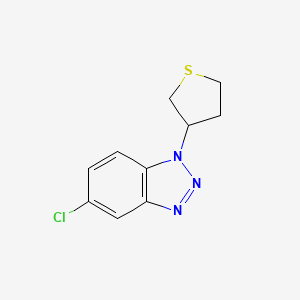

![Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)
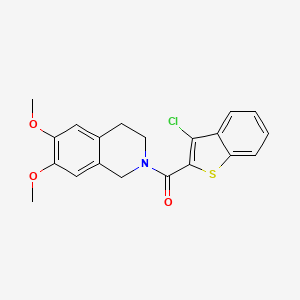
![2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13561188.png)
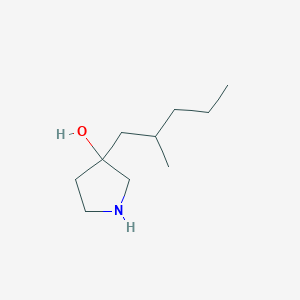
![1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid](/img/structure/B13561198.png)
![1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile](/img/structure/B13561202.png)
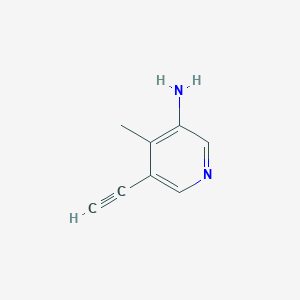
![3,3-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13561218.png)
